molecular formula C8H8N4O6 B196254 3-(5-Nitrofurfurylideneamino)hydantoic acid CAS No. 63981-22-6

3-(5-Nitrofurfurylideneamino)hydantoic acid

Cat. No.: B196254
CAS No.: 63981-22-6
M. Wt: 256.17 g/mol
InChI Key: URYZARAFMQWNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

While the exact mechanism of action for 3-(5-Nitrofurfurylideneamino)hydantoic acid is not specified, it is noted to be bactericidal .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofurfurylideneamino)hydantoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZARAFMQWNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213885
Record name 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-22-6
Record name 2-[1-(Aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the presence of 3-(5-Nitrofurfurylideneamino)hydantoic acid in nitrofurantoin oral suspensions a concern?

A1: While the research paper primarily focuses on the analytical method for detecting this impurity, the presence of this compound in nitrofurantoin oral suspensions raises concerns about potential unintended biological effects. The paper demonstrates that this impurity forms from nitrofurantoin in the presence of citrate buffer, a common excipient in the formulation. [] This conversion suggests potential instability of the drug product and highlights the need to monitor and control impurity levels. Further research is needed to fully understand the toxicological profile and potential risks associated with this compound exposure.

Q2: What analytical techniques were used to identify and quantify this compound?

A2: The researchers utilized a multi-faceted approach to characterize and quantify the impurity:

  • Reversed-phase high-performance liquid chromatography (HPLC): This method enabled separation and quantification of both nitrofurantoin and this compound in the oral suspensions. []
  • Synthesis and Characterization: To confirm the identity of the impurity, the researchers synthesized this compound and characterized it using various techniques:
    • Elemental Analysis: Confirmed the elemental composition of the synthesized compound. []

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